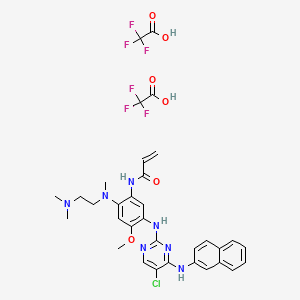
Pad4-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pad4-IN-2 is a selective inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme that plays a crucial role in the post-translational modification of proteins through citrullination. This compound has garnered significant interest due to its potential therapeutic applications in cancer treatment and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pad4-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and implementing quality control measures to meet regulatory standards. The use of automated synthesis and high-throughput screening can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Pad4-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pad4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PAD4 in protein citrullination and its impact on cellular processes.
Biology: Investigated for its effects on gene regulation, protein modification, and immune cell function.
Medicine: Explored as a potential therapeutic agent for cancer treatment, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and drug screening platforms.
Mechanism of Action
Pad4-IN-2 exerts its effects by selectively inhibiting the activity of PAD4. This inhibition prevents the citrullination of target proteins, thereby modulating various cellular pathways involved in gene regulation, immune response, and tumor progression. The molecular targets of this compound include key proteins involved in these pathways, such as histones and transcription factors .
Comparison with Similar Compounds
Similar Compounds
BB-Cl-Amidine: Another PAD4 inhibitor with a different chemical structure but similar inhibitory activity.
GSK484: A selective PAD4 inhibitor with distinct pharmacokinetic properties.
Cl-Amidine: A pan-PAD inhibitor that targets multiple PAD isoforms.
Uniqueness of Pad4-IN-2
This compound stands out due to its high selectivity for PAD4 over other PAD isoforms, making it a valuable tool for studying the specific role of PAD4 in various biological processes. Its unique chemical structure also contributes to its favorable pharmacokinetic profile and therapeutic potential .
Properties
Molecular Formula |
C20H23BClN7O6 |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
[3-[[[(2S)-5-[(1-amino-2-chloroethylidene)amino]-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H23BClN7O6/c22-10-17(23)24-8-2-5-15(20(30)25-11-12-3-1-4-13(9-12)21(31)32)26-14-6-7-16(29(33)34)19-18(14)27-35-28-19/h1,3-4,6-7,9,15,26,31-32H,2,5,8,10-11H2,(H2,23,24)(H,25,30)/t15-/m0/s1 |
InChI Key |
LVPRLUILJALGIP-HNNXBMFYSA-N |
Isomeric SMILES |
B(C1=CC(=CC=C1)CNC(=O)[C@H](CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C(CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)






